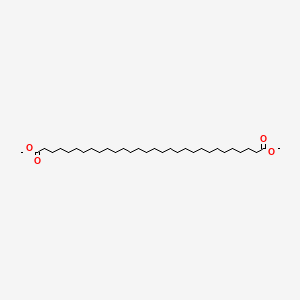
Dimethyl triacontanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl triacontanedioate is an organic compound with the molecular formula C32H62O4. It is a diester derived from triacontanedioic acid, where both carboxyl groups are esterified with methanol. This compound is part of the larger family of long-chain aliphatic diesters, which are known for their unique physical and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethyl triacontanedioate can be synthesized through the esterification of triacontanedioic acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction typically involves heating the reactants under reflux conditions to drive the esterification to completion. The general reaction is as follows:
HOOC-(CH2)28-COOH+2CH3OH→CH3OOC-(CH2)28-COOCH3+2H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction. Additionally, the removal of water by azeotropic distillation can help drive the reaction to completion.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl triacontanedioate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed back to triacontanedioic acid and methanol in the presence of a strong acid or base.
Reduction: The ester groups can be reduced to primary alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: The ester groups can be exchanged with other alcohols in the presence of a catalyst such as sodium methoxide.
Common Reagents and Conditions
Hydrolysis: Typically performed with hydrochloric acid or sodium hydroxide under reflux conditions.
Reduction: Carried out with LiAlH4 in anhydrous ether or tetrahydrofuran (THF).
Transesterification: Conducted with sodium methoxide or potassium tert-butoxide in an alcohol solvent.
Major Products
Hydrolysis: Triacontanedioic acid and methanol.
Reduction: 1,30-Triacontanediol.
Transesterification: New esters depending on the alcohol used.
Applications De Recherche Scientifique
Dimethyl triacontanedioate has several applications in scientific research:
Chemistry: Used as a model compound to study the properties and reactivity of long-chain aliphatic diesters.
Biology: Investigated for its potential role in biological membranes and lipid metabolism.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty polymers and as a plasticizer in the manufacturing of flexible plastics.
Mécanisme D'action
The mechanism of action of dimethyl triacontanedioate in biological systems is not well understood. it is believed to interact with lipid membranes, potentially altering their fluidity and permeability. The long aliphatic chain of the compound allows it to integrate into lipid bilayers, affecting the overall structure and function of the membrane.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl hexadecanedioate: A shorter-chain diester with similar chemical properties but different physical characteristics.
Dimethyl octadecanedioate: Another long-chain diester with comparable reactivity but differing in chain length.
Dimethyl dodecanedioate: A medium-chain diester with distinct physical and chemical properties due to its shorter chain length.
Uniqueness
Dimethyl triacontanedioate is unique due to its exceptionally long aliphatic chain, which imparts distinct physical properties such as higher melting point and lower solubility in water compared to shorter-chain diesters. These properties make it particularly useful in applications requiring long-chain aliphatic compounds.
Propriétés
Formule moléculaire |
C32H62O4 |
|---|---|
Poids moléculaire |
510.8 g/mol |
Nom IUPAC |
dimethyl triacontanedioate |
InChI |
InChI=1S/C32H62O4/c1-35-31(33)29-27-25-23-21-19-17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32(34)36-2/h3-30H2,1-2H3 |
Clé InChI |
TVLUURPTIMUJNX-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Bromo-6-fluoro-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B12990199.png)
![tert-Butyl (8-amino-5-oxaspiro[3.4]octan-2-yl)carbamate](/img/structure/B12990203.png)
![(5-Azaspiro[3.4]octan-8-yl)methanol](/img/structure/B12990222.png)
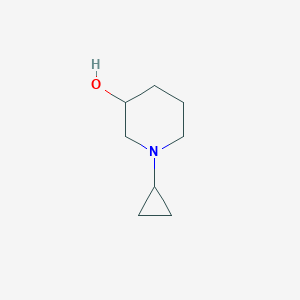
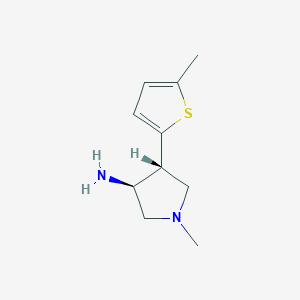
![calcium;3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate;(2,5-dioxoimidazolidin-4-yl)urea](/img/structure/B12990237.png)
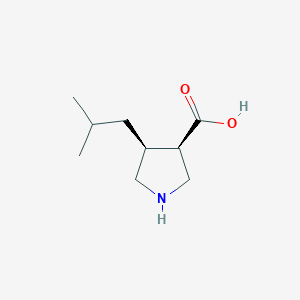
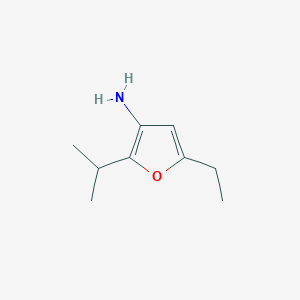
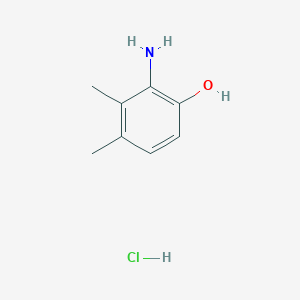

![7-Benzyl-4a,5,6,7,8,8a-hexahydropyrido[3,4-d]pyrimidin-4-ol](/img/structure/B12990258.png)
![tert-Butyl 2-amino-9-hydroxy-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B12990262.png)
![7-Fluoro-1,2,3,4-tetrahydro-5H-benzo[b]azepin-5-one hydrochloride](/img/structure/B12990268.png)

